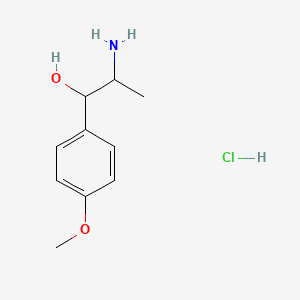

2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride

Descripción

Chemical Structure: 2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride is a secondary amine derivative featuring a propanol backbone substituted with a 4-methoxyphenyl group at the C1 position and an amino group at C2. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications .

Synthesis: The compound is synthesized via nucleophilic substitution or reductive amination. For example, bromination of 4-methoxypropiophenone followed by reaction with ammonia yields the base structure, which is then treated with HCl to form the hydrochloride salt .

Propiedades

IUPAC Name |

2-amino-1-(4-methoxyphenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-7(11)10(12)8-3-5-9(13-2)6-4-8;/h3-7,10,12H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDTZLOWSYNYRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)OC)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10981811 | |

| Record name | 2-Amino-1-(4-methoxyphenyl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10981811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63991-23-1 | |

| Record name | Benzenemethanol, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-(4-methoxyphenyl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10981811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Method 1: Reaction with (S)-1-Methoxy-2-propylamine

This method involves the use of (S)-1-methoxy-2-propylamine as a starting material, which reacts with hydrochloric acid to form the hydrochloride salt of the desired compound.

Step 1: React (S)-1-methoxy-2-propylamine with at least 2 equivalents of a 30 to 40% hydrochloric acid solution.

Step 2: The reaction can occur in two ways:

Step 3: Distill off the aqueous solvent from the reaction mixture.

Step 4: Adjust the pH of the resultant product using an inorganic base (e.g., sodium hydroxide) to greater than pH 10.

Step 5: Purify the product through distillation, yielding (S)-2-amino-1-propanol hydrochloride.

Method 2: Synthesis via Trimethylsilyl Cyanide

An alternative method involves using trimethylsilyl cyanide in combination with zinc iodide and methanol.

Step 1: In a single-neck flask, add trimethylsilyl cyanide dropwise to a solution of 4'-methoxyacetophenone and zinc iodide while stirring under nitrogen atmosphere at room temperature.

Step 2: Allow the reaction to stir overnight.

Step 3: Dilute the reaction mixture with methylene chloride and perform backwashing with saturated sodium chloride solution.

Step 4: The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated to yield the desired amine product.

The following table summarizes key aspects of both preparation methods:

| Aspect | Method 1: (S)-1-Methoxy-2-propylamine | Method 2: Trimethylsilyl Cyanide |

|---|---|---|

| Starting Material | (S)-1-Methoxy-2-propylamine | Trimethylsilyl cyanide |

| Reaction Conditions | Autoclave or reflux | Room temperature |

| Reaction Time | Up to 60 hours | Overnight |

| Yield | High yield expected | Moderate yield |

| Purification | Distillation | Drying and concentration |

Research indicates that using an autoclave significantly enhances the efficiency of producing (S)-2-amino-1-propanol hydrochloride compared to reflux methods due to improved reaction kinetics under pressure. Additionally, controlling pH during purification is crucial for maximizing yield and minimizing side reactions.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-methoxyphenylacetone.

Reduction: Formation of 4-methoxyphenylethylamine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: Utilized in the synthesis of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of 2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The table below highlights structural analogs, focusing on substituent variations and their implications:

Pharmacological and Physicochemical Comparisons

Lipophilicity and Solubility :

- The 4-methoxy substituent in the target compound increases lipophilicity (logP ~1.8) compared to the 4-hydroxy analog (logP ~0.5), improving blood-brain barrier penetration .

- The cyclohexanol derivative (C₁₅H₂₄NO₂Cl) exhibits higher molecular weight and lipophilicity, prolonging metabolic half-life but reducing aqueous solubility .

Receptor Interactions :

- Fluorophenyl analogs (e.g., (R)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl) show stronger binding to monoamine transporters due to fluorine’s electronegativity, enhancing SNRI activity .

- Methylphenyl derivatives (e.g., 4-Methylnorephedrine) lack the electron-donating methoxy group, reducing affinity for serotonin receptors but increasing stimulant effects .

Actividad Biológica

2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride, commonly referred to as 2-AMPP hydrochloride, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzymatic modulation. This article provides a comprehensive overview of the biological activity of 2-AMPP hydrochloride, including its mechanisms of action, interactions with neurotransmitter systems, and potential therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 217.69 g/mol

- Structural Features : The compound features an amino group, a hydroxyl group, and a methoxy-substituted phenyl group, contributing to its unique chemical properties and biological activities .

The biological activity of 2-AMPP hydrochloride is primarily attributed to its interaction with specific molecular targets, particularly neurotransmitter receptors. Notably:

- Serotonin Modulation : Research indicates that 2-AMPP hydrochloride may interact with serotonin receptors, especially the 5-HT2C receptor. This interaction suggests a potential role in modulating mood and cognitive functions .

- Enzymatic Interaction : The compound has been studied for its ability to act as a ligand, binding to various enzymes and receptors, thereby influencing their activity. This can lead to significant biochemical effects such as inhibition or activation of enzymatic pathways .

Neuroprotective Effects

Studies involving animal models have suggested that 2-AMPP hydrochloride may possess neuroprotective properties. These effects are thought to be linked to its ability to:

- Modulate Neuroinflammation : By influencing inflammatory pathways in the brain, the compound may help mitigate neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's .

- Reduce Oxidative Stress : The antioxidant properties of 2-AMPP hydrochloride may contribute to protecting neuronal cells from oxidative damage .

Comparative Studies

To understand its efficacy better, 2-AMPP hydrochloride has been compared with structurally similar compounds. The following table summarizes some relevant comparisons:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-AMPP Hydrochloride | CHClNO | Neuroprotective, serotonin modulation |

| 1-Amino-1-(4-methoxyphenyl)propan-2-ol | CHClN | Similar receptor interactions |

| 4-Methoxyphenylacetone | CHO | Precursor in synthesis |

Study on Neuroprotective Effects

A notable study investigated the effects of 2-AMPP hydrochloride on neuroinflammation in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound significantly reduced markers of inflammation and oxidative stress in the brain. This suggests a potential therapeutic role for 2-AMPP hydrochloride in managing Alzheimer's disease symptoms .

In Vitro Studies

In vitro assays have demonstrated that 2-AMPP hydrochloride exhibits varying degrees of inhibitory activity against specific enzymes involved in neurotransmitter metabolism. For instance, it showed promising results in inhibiting monoamine oxidase (MAO), an enzyme that degrades neurotransmitters such as serotonin and dopamine .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.